molecular formula C7H6F2S B13093159 2,4-Difluoro-3-methylbenzenethiol

2,4-Difluoro-3-methylbenzenethiol

Cat. No.: B13093159
M. Wt: 160.19 g/mol
InChI Key: GSDJBDIANVNUSN-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-methylbenzenethiol is an organic compound with the molecular formula C7H6F2S It is a derivative of benzenethiol, where two fluorine atoms are substituted at the 2nd and 4th positions, and a methyl group is substituted at the 3rd position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-3-methylbenzenethiol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 2,4-difluoronitrobenzene with a thiol reagent under basic conditions. The reaction typically proceeds as follows:

    Starting Material: 2,4-difluoronitrobenzene

    Reagent: Thiol reagent (e.g., sodium thiolate)

    Conditions: Basic conditions (e.g., sodium hydroxide in ethanol)

    Product: this compound

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process is optimized for higher yields and purity, often involving advanced purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-3-methylbenzenethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Nucleophiles such as amines or alkoxides.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Difluoro-3-methylbenzenethiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Potential use in the development of biologically active compounds and as a probe in biochemical studies.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-3-methylbenzenethiol depends on its specific application. In general, the compound can interact with various molecular targets through its thiol group, which can form covalent bonds with proteins or other biomolecules. The fluorine atoms may also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluorobenzenethiol
  • 3,5-Difluorobenzenethiol
  • 4-Methylbenzenethiol
  • 2,4-Dimethylbenzenethiol

Uniqueness

2,4-Difluoro-3-methylbenzenethiol is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring

Properties

Molecular Formula

C7H6F2S

Molecular Weight

160.19 g/mol

IUPAC Name

2,4-difluoro-3-methylbenzenethiol

InChI

InChI=1S/C7H6F2S/c1-4-5(8)2-3-6(10)7(4)9/h2-3,10H,1H3

InChI Key

GSDJBDIANVNUSN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1F)S)F

Origin of Product

United States

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